molecular formula C20H19ClN2O2 B2535344 4-chloro-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851402-93-2

4-chloro-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No.: B2535344
CAS No.: 851402-93-2
M. Wt: 354.83
InChI Key: XPHBUFRJAFMPDU-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro-substituted benzamide group and a dimethyl-substituted quinoline moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone under acidic conditions.

    Introduction of the dimethyl groups: The dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

    Attachment of the ethyl linker: The ethyl linker can be introduced through a nucleophilic substitution reaction using an appropriate alkyl halide.

    Formation of the benzamide group: The final step involves the reaction of the intermediate with 4-chlorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzamides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, with bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

4-chloro-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxide: A derivative with an oxidized quinoline core.

    Dihydroquinoline derivatives: Reduced forms of quinoline with different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

4-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-12-9-16-11-15(20(25)23-18(16)10-13(12)2)7-8-22-19(24)14-3-5-17(21)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHBUFRJAFMPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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